Pentacosanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

pentacosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-24H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMPEAHGUXCSMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

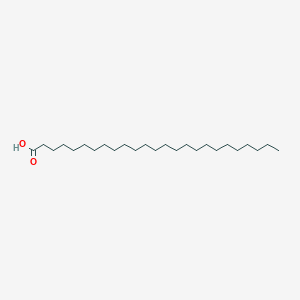

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075049 | |

| Record name | Pentacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pentacosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

506-38-7 | |

| Record name | Pentacosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentacosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTACOSANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentacosanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTACOSANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S768OX95G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentacosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pentacosanoic Acid in Plants: A Technical Guide to Natural Sources, Analysis, and Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacosanoic acid (C25:0), a saturated very-long-chain fatty acid (VLCFA), is a naturally occurring lipid found in various plant species. As a component of epicuticular waxes and other complex lipids, it contributes to the plant's protective barrier and may serve as a precursor to important signaling molecules. This technical guide provides an in-depth overview of the known natural sources of pentacosanoic acid in the plant kingdom, a detailed methodology for its extraction and quantification, and an exploration of its indirect role in plant signaling pathways.

Natural Sources and Occurrence

Pentacosanoic acid has been identified as a constituent of the cuticular waxes and internal lipids of several plant species. While its presence is documented, quantitative data on the concentration of pentacosanoic acid in different plant tissues remains limited in publicly available literature. The following table summarizes the plant species reported to contain pentacosanoic acid.

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Senecio scandens | Asteraceae | Roots | [1] |

| Sabia parviflora | Sabiaceae | Not specified | |

| Taraxacum officinale (Dandelion) | Asteraceae | Whole plant | |

| Mentha species (e.g., Orange Mint) | Lamiaceae | Not specified |

Note: The quantitative amounts of pentacosanoic acid in these plants are not well-documented in the cited literature. Its occurrence is often as a minor component of the total fatty acid profile.

Experimental Protocols: Extraction and Quantification of Pentacosanoic Acid

The analysis of pentacosanoic acid from plant tissues requires a multi-step process involving lipid extraction, derivatization to a volatile form, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS). The following is a detailed, generalized protocol for the quantification of pentacosanoic acid, adapted from established methods for VLCFA analysis.

Lipid Extraction

This protocol describes a modified Folch or Bligh & Dyer method for the extraction of total lipids from plant tissue.

Materials:

-

Fresh or freeze-dried plant tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

Mortar and pestle

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Harvest and immediately freeze the plant tissue in liquid nitrogen to quench enzymatic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer a known weight of the powdered tissue (e.g., 1-2 g) to a glass centrifuge tube.

-

Add a chloroform:methanol solvent mixture (a common ratio is 2:1, v/v) to the tissue powder. The volume should be sufficient to fully immerse the sample (e.g., 20 mL for 1 g of tissue).

-

Homogenize the mixture using a tissue homogenizer or sonicator.

-

Agitate the mixture for 1-2 hours at room temperature on a shaker.

-

Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

-

Vortex the mixture thoroughly and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

-

Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.

-

Repeat the extraction of the remaining aqueous and solid phases with another portion of chloroform.

-

Combine the chloroform extracts.

-

Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen gas.

-

Record the final weight of the dried lipid extract.

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

For quantification, the fatty acids within the total lipid extract are converted to their more volatile methyl esters.

Materials:

-

Dried total lipid extract

-

Methanolic NaOH (e.g., 0.5 M)

-

BF₃-methanol solution (e.g., 14%) or methanolic HCl

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Internal standard (e.g., heptadecanoic acid, C17:0, or a deuterated C25:0 standard for absolute quantification)

Procedure:

-

Dissolve the dried lipid extract in a known volume of toluene or another suitable solvent.

-

Add a known amount of the internal standard to the lipid solution.

-

Add methanolic NaOH and heat the mixture at 80-100°C for 5-10 minutes for saponification.

-

Add BF₃-methanol or methanolic HCl to the cooled mixture and heat again at 80-100°C for 5-10 minutes to methylate the fatty acids.

-

After cooling, add hexane and a saturated NaCl solution to the mixture.

-

Vortex thoroughly and allow the layers to separate.

-

Collect the upper hexane layer containing the FAMEs.

-

Repeat the hexane extraction and combine the extracts.

-

Dry the combined hexane extract over anhydrous sodium sulfate.

-

Concentrate the FAMEs solution under a gentle stream of nitrogen to a final known volume for GC-MS analysis.

GC-MS Quantification

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., DB-23, HP-88, or similar)

GC-MS Parameters (Example):

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 150°C, hold for 1 min, ramp at 4°C/min to 240°C, hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

Quantification:

-

Prepare a calibration curve using a certified standard of pentacosanoic acid methyl ester at various concentrations, each containing the same concentration of the internal standard as the samples.

-

Inject the FAME samples and standards into the GC-MS.

-

Identify the pentacosanoic acid methyl ester peak based on its retention time and mass spectrum (characteristic ions include the molecular ion and fragments from McLafferty rearrangement).

-

For quantification, use the ratio of the peak area of the pentacosanoic acid methyl ester to the peak area of the internal standard.

-

Calculate the concentration of pentacosanoic acid in the original plant tissue based on the calibration curve, the initial weight of the tissue, and the final volume of the extract.

Experimental workflow for pentacosanoic acid quantification.

Role in Plant Signaling Pathways

Direct signaling pathways initiated by pentacosanoic acid have not been elucidated in plants. However, as a VLCFA, pentacosanoic acid serves as a crucial precursor in the biosynthesis of complex sphingolipids, such as ceramides, which are well-established signaling molecules in plant stress responses.[2][3][4][5][6][7][8]

Very-long-chain fatty acids are synthesized in the endoplasmic reticulum and are subsequently incorporated into ceramides by ceramide synthase.[3] Ceramides and their phosphorylated derivatives (ceramide-1-phosphate) are key regulators of programmed cell death (PCD) and play a role in plant defense against pathogens.[3][6] The balance between ceramides and their phosphorylated forms can determine the cell's fate in response to stress signals.[8] Therefore, while pentacosanoic acid itself is not a primary signaling molecule, its availability can influence the cellular pool of sphingolipid precursors and thereby modulate these critical signaling pathways.

Role of VLCFAs as precursors in sphingolipid signaling.

Conclusion

Pentacosanoic acid is a very-long-chain fatty acid found in the protective waxes of a variety of plants. While specific quantitative data remains sparse, established analytical techniques such as GC-MS provide a robust framework for its quantification. Although not a direct signaling molecule itself, its role as a precursor in the biosynthesis of signaling sphingolipids like ceramides highlights its importance in the intricate network of plant stress responses. Further research is warranted to fully elucidate the quantitative distribution of pentacosanoic acid across the plant kingdom and to explore any potential direct biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingolipids: towards an integrated view of metabolism during the plant stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Emerging Roles of Sphingolipid Signaling in Plant Response to Biotic and Abiotic Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]

- 8. Sphingolipid metabolism, transport, and functions in plants: Recent progress and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Functions and Roles of Pentacosanoic Acid in Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentacosanoic acid (C25:0), a saturated very-long-chain fatty acid (VLCFA), is an endogenous metabolite that plays distinct roles in cellular structure and metabolism. While present in low abundance under physiological conditions, its accumulation is a key biomarker in several severe metabolic disorders. This technical guide provides a comprehensive overview of the biological functions of pentacosanoic acid, its metabolic pathways, and its implications in disease. The document details quantitative data, experimental protocols for its analysis, and visual representations of its metabolic and signaling pathways to serve as a valuable resource for researchers and professionals in the field of lipid metabolism and drug development.

Introduction

Pentacosanoic acid, also known as hyenic acid, is a straight-chain saturated fatty acid with 25 carbon atoms.[1][2][3][4] As a very-long-chain fatty acid (VLCFA), it is characterized by a hydrocarbon tail of at least 22 carbons.[3] VLCFAs are integral components of cellular lipids, including sphingolipids and glycerophospholipids, and also act as precursors for lipid mediators.[3] While found in various organisms, including plants, the biological significance of pentacosanoic acid in mammals is primarily associated with its metabolic pathways and its accumulation in pathological conditions.[1][4]

Under normal physiological conditions, pentacosanoic acid is present at low levels in tissues. However, its metabolism is critical, and defects in its degradation lead to accumulation in various tissues, including the brain, adrenal glands, and plasma.[5] This accumulation is a hallmark of several inherited peroxisomal disorders, making the study of pentacosanoic acid crucial for understanding the pathophysiology of these diseases and for the development of diagnostic and therapeutic strategies.[6][7]

Biological Functions and Roles

The primary roles of pentacosanoic acid are linked to its nature as a VLCFA. These functions include:

-

Structural Component of Membranes: VLCFAs are incorporated into complex lipids, such as sphingolipids and glycerophospholipids, where they contribute to the structural integrity and fluidity of cell membranes.[5] This is particularly important in the nervous system for the formation and maintenance of myelin, the protective sheath around nerve fibers.[5]

-

Energy Metabolism: Like other fatty acids, pentacosanoic acid can be broken down to provide energy. However, its degradation follows a specific pathway primarily located in peroxisomes.

-

Cell Signaling: While research on the specific signaling roles of pentacosanoic acid is limited, VLCFAs as a class are known to be involved in modulating cellular processes.[8][9] Their accumulation can trigger inflammatory signaling pathways and induce lipotoxicity.[10][11]

Metabolism of Pentacosanoic Acid

The metabolism of pentacosanoic acid, like other VLCFAs, involves both synthesis (elongation) and degradation (peroxisomal β-oxidation).

Biosynthesis

Pentacosanoic acid is not typically obtained from the diet and is primarily synthesized endogenously through the fatty acid elongation system in the endoplasmic reticulum.[12] This process involves a cycle of four enzymatic reactions that add two-carbon units to a pre-existing fatty acid chain. The synthesis of C24:0 and C26:0 fatty acids involves the ELOVL1 and ELOVL6 elongase enzymes.[12]

Degradation: Peroxisomal β-Oxidation

The breakdown of VLCFAs, including pentacosanoic acid, occurs exclusively in peroxisomes because mitochondria are unable to process fatty acids with chains longer than 22 carbons.[12] The process begins with the activation of the fatty acid to its CoA ester, which is then transported into the peroxisome by the ATP-binding cassette (ABC) transporter protein, ABCD1 (also known as ALDP).[5] Inside the peroxisome, the VLCFA-CoA undergoes β-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle.

Quantitative Data

The concentration of pentacosanoic acid and its ratios to other fatty acids are critical diagnostic markers for certain diseases. The following tables summarize quantitative data from various studies.

Table 1: Ratios of Pentacosanoic Acid (C25:0) in Disease

| Disease | Tissue/Fluid | Ratio Measured | Finding | Reference(s) |

| Adrenoleukodystrophy (X-ALD) | Brain | C25:0 / C22:0 | The degree of demyelination is related to this ratio. | [7] |

| Zellweger Syndrome | Serum | C25:0 / C22:0 | Elevated in patients. | [6] |

| Adrenoleukodystrophy (AMN) | Whole Blood | C25:0 / C22:0 | Elevated in patients. | [13] |

Table 2: Concentrations of Very-Long-Chain Fatty Acids in Adrenoleukodystrophy (X-ALD)

| Fatty Acid | Condition | Tissue/Fluid | Concentration (μg/mL) | Normal Range (μg/mL) | Reference(s) |

| C26:0 | X-ALD | Plasma | 0.8 | 0.16–0.57 | [14] |

Note: Specific concentration values for pentacosanoic acid in healthy versus diseased tissues are not consistently reported across the literature, with more emphasis placed on ratios.

Pathophysiological Roles

The accumulation of pentacosanoic acid and other VLCFAs is central to the pathology of several inherited metabolic disorders.

Peroxisomal Biogenesis Disorders (PBDs)

-

Zellweger Syndrome: This is the most severe form of PBD, characterized by the absence or reduction of functional peroxisomes.[15] The impaired peroxisomal β-oxidation leads to the accumulation of VLCFAs, including pentacosanoic acid, in plasma and tissues.[6][15] Elevated ratios of C25:0/C22:0 in serum are a key diagnostic indicator.[6]

X-Linked Adrenoleukodystrophy (X-ALD)

X-ALD is caused by mutations in the ABCD1 gene, which encodes the peroxisomal VLCFA transporter, ALDP.[5] This defect leads to the accumulation of VLCFAs in various tissues, most notably the brain's white matter, the spinal cord, and the adrenal cortex.[5] The accumulation of VLCFAs, including pentacosanoic acid, is believed to contribute to the demyelination and neuroinflammation characteristic of the disease.[7] The ratio of C25:0 to docosanoic acid (C22:0) in brain tissue has been shown to correlate with the degree of demyelination.[7]

Experimental Protocols

The analysis of pentacosanoic acid and other VLCFAs typically involves gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[16][17]

Sample Preparation for GC-MS Analysis

Accurate quantification of pentacosanoic acid requires proper sample preparation, which includes lipid extraction and derivatization.

Protocol 1: Lipid Extraction and Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol is a generalized procedure based on common methodologies.[18][19][20]

-

Lipid Extraction:

-

For plasma or serum samples, lipids are typically extracted using a chloroform:methanol mixture.

-

For tissue samples, homogenization is required prior to solvent extraction.

-

-

Saponification (for total fatty acids):

-

The extracted lipids are hydrolyzed using a strong base (e.g., methanolic NaOH or KOH) to release the fatty acids from complex lipids.

-

-

Derivatization to FAMEs:

-

Acid-Catalyzed Esterification: The free fatty acids are converted to their more volatile methyl esters. A common reagent is Boron Trifluoride (BF₃) in methanol (12-14%).[18][19][21]

-

Add 2 mL of 12-14% BF₃-methanol to the dried lipid extract.

-

After cooling, add 1 mL of water and 1 mL of a nonpolar solvent like hexane or heptane.[19]

-

Vortex thoroughly to extract the FAMEs into the organic layer.

-

The organic layer is then collected for GC-MS analysis.

-

-

Silylation: An alternative to esterification is silylation, which also increases the volatility of the fatty acids.[18][22]

-

-

GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-23 or SP-2560).[23][24]

-

A temperature gradient is used to separate the FAMEs based on their chain length and degree of saturation.[23][25]

-

The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity.

-

Workflow for Sample Preparation and GC-MS Analysis

Signaling Pathways

While specific signaling pathways directly initiated by pentacosanoic acid are not well-defined, research on VLCFAs as a class provides insights into their potential roles in cell signaling, particularly in the context of inflammation and lipotoxicity.

Pro-inflammatory Signaling

Accumulated VLCFAs can act as pro-inflammatory mediators.[10] Studies on macrophages have shown that saturated VLCFAs can propagate a pro-inflammatory response through the scavenger receptor CD36 and the subsequent activation of the JNK (c-Jun N-terminal kinase) signaling pathway.[10] This leads to the expression of matrix-degrading enzymes and the release of chemokines, contributing to the inflammatory environment seen in diseases like X-ALD.[10]

Lipotoxicity and Oxidative Stress

The accumulation of VLCFAs can lead to a lipotoxic response.[11] In the context of cerebral adrenoleukodystrophy, VLCFA accumulation has been linked to the activation of the 5-lipoxygenase (5-LOX) enzyme pathway.[11] This leads to the production of leukotrienes, which are potent inflammatory mediators.[11] The increased lipoxidative burden also results in reduced levels of glutathione and increased expression of stress-response proteins, indicating significant oxidative stress.[11]

Diagram of VLCFA-Induced Signaling

Conclusion

Pentacosanoic acid, as a very-long-chain fatty acid, holds a significant position in the landscape of cellular metabolism and pathology. While its physiological roles are intertwined with other VLCFAs in maintaining membrane structure, its accumulation due to defects in peroxisomal β-oxidation serves as a critical biomarker and a pathogenic factor in severe neurological disorders. The analytical methods for its quantification are well-established, providing essential tools for diagnosis and for monitoring therapeutic interventions. Future research focusing on the specific signaling roles of pentacosanoic acid will be crucial for a more complete understanding of its contribution to disease and for the identification of novel therapeutic targets. This guide provides a foundational resource for professionals engaged in this important area of research.

References

- 1. LIPID MAPS [lipidmaps.org]

- 2. Research Portal [scholars.csus.edu]

- 3. Showing Compound Pentacosanoic acid (FDB003081) - FooDB [foodb.ca]

- 4. Pentacosanoic acid | C25H50O2 | CID 10468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. adrenoleukodystrophy.info [adrenoleukodystrophy.info]

- 6. Serum very long chain fatty acid pattern in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The correlation between biochemical and histopathological findings in adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Saturated very long-chain fatty acids regulate macrophage plasticity and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Very long-chain fatty acid accumulation causes lipotoxic response via 5-lipoxygenase in cerebral adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. adrenoleukodystrophy.info [adrenoleukodystrophy.info]

- 13. Adrenoleukodystrophy: detection of increased very long chain fatty acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Adrenoleukodystrophy: a forgotten diagnosis in children with primary Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Zellweger’s Syndrome With PEX6 Gene Mutation in Mixteco Neonates Due to Possible Founder Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 20. Fast derivatization of fatty acids in different meat samples for gas chromatography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Derivatization techniques for free fatty acids by GC [restek.com]

- 23. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]

- 24. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

- 25. mdpi.com [mdpi.com]

Pentacosanoic Acid: A Deep Dive into its Structural Role in Cell Membranes

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pentacosanoic acid (C25:0), a very long-chain saturated fatty acid (VLCFA), is a critical component of cellular membranes, influencing their structural integrity and participating in signaling pathways. This technical guide provides a comprehensive overview of the physicochemical properties of pentacosanoic acid and its specific role in the architecture and function of cell membranes. We will explore its impact on membrane fluidity, thickness, and lateral organization. Furthermore, this document details established experimental protocols for the characterization of pentacosanoic acid within lipid bilayers, including lipidomics analysis, differential scanning calorimetry, X-ray diffraction, and solid-state nuclear magnetic resonance spectroscopy. Finally, we will delve into the emerging understanding of its role in cellular signaling, drawing parallels with other bioactive fatty acids. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals investigating the multifaceted roles of VLCFAs in cellular biology and disease.

Introduction

Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are integral components of cellular lipids, including sphingolipids and glycerophospholipids.[1] Pentacosanoic acid (C25:0), a saturated fatty acid with a 25-carbon backbone, is found in various biological systems and plays a significant, though often underappreciated, role in membrane biology. Its considerable length and saturated nature bestow unique biophysical properties upon the membranes in which it resides, influencing vital cellular processes.

The incorporation of pentacosanoic acid into membrane lipids can significantly alter the biophysical characteristics of the lipid bilayer, including its thickness, fluidity, and the formation of specialized microdomains known as lipid rafts.[2] These structural modifications, in turn, can modulate the function of membrane-associated proteins and influence cellular signaling cascades. An increase in VLCFA levels, for instance, is associated with increased membrane stiffness and decreased fluidity.[1]

This guide will provide a detailed examination of the structural and functional roles of pentacosanoic acid in cell membranes, supported by quantitative data and detailed experimental methodologies.

Physicochemical Properties of Pentacosanoic Acid

Pentacosanoic acid, also known as hyenic acid, is a straight-chain saturated fatty acid with the chemical formula C₂₅H₅₀O₂. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₅₀O₂ | |

| Molecular Weight | 382.66 g/mol | |

| Melting Point | 83-85 °C | |

| LogP | 10.3 | |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform and methanol. |

Structural Role of Pentacosanoic Acid in Cell Membranes

The defining characteristic of pentacosanoic acid in a cell membrane is its exceptional length. This feature has profound consequences for the overall structure and function of the lipid bilayer.

Impact on Membrane Fluidity and Phase Transition

The length and saturation of fatty acid chains are primary determinants of membrane fluidity. Longer saturated fatty acid chains, like pentacosanoic acid, increase van der Waals interactions between adjacent lipid tails, leading to a more ordered and less fluid membrane state. This is reflected in the main phase transition temperature (Tm), which is the temperature at which a lipid bilayer transitions from a gel-like, ordered state to a liquid-crystalline, disordered state. The incorporation of VLCFAs generally increases the Tm of a membrane.

While specific data for pentacosanoic acid is limited, studies on similar VLCFAs such as lignoceric acid (C24:0) and cerotic acid (C26:0) demonstrate this principle. For instance, the presence of C24:0 in a dipalmitoylphosphatidylcholine (DPPC) bilayer has been shown to significantly increase its Tm.[3][4]

Table 1: Comparative Phase Transition Temperatures (Tm) of Phosphatidylcholine Bilayers Containing Different Saturated Fatty Acids

| Fatty Acid in PC Bilayer | Main Phase Transition Temperature (Tm) (°C) | Reference |

| Dipalmitoylphosphatidylcholine (DPPC) (C16:0) | 41 | [4] |

| Distearoylphosphatidylcholine (DSPC) (C18:0) | 55 | [5] |

| Diarachidoylphosphatidylcholine (DAPC) (C20:0) | 66 | |

| Dibehenoylphosphatidylcholine (DBPC) (C22:0) | 75 | |

| Dilignoceroylphosphatidylcholine (DLPC) (C24:0) | 82 |

Note: This table presents data for phosphatidylcholines with two identical saturated fatty acid chains to illustrate the trend. The effect of a single pentacosanoic acid chain within a mixed-lipid membrane would be more complex but would generally contribute to an increase in local order and a higher Tm.

Influence on Bilayer Thickness and Area Per Lipid

The extended length of pentacosanoic acid directly contributes to an increase in the thickness of the hydrophobic core of the lipid bilayer. This alteration in membrane thickness can have significant consequences for the function of transmembrane proteins, whose hydrophobic domains are adapted to a specific bilayer width.

Molecular dynamics simulations and experimental data from X-ray diffraction studies on bilayers containing VLCFAs consistently show an increase in bilayer thickness and a decrease in the area per lipid molecule. The tighter packing of the saturated acyl chains reduces the lateral space occupied by each lipid.

Table 2: Effect of Very Long-Chain Saturated Fatty Acids on Lipid Bilayer Properties (from Molecular Dynamics Simulations)

| Lipid Bilayer Composition | Average Bilayer Thickness (Å) | Average Area per Lipid (Ų) | Reference |

| Pure DOPC | 37.5 | 72.4 | [6] |

| DOPC with 20% C24:0 | ~42 | ~65 | [6] |

Note: This table provides representative data from simulations of a similar VLCFA (C24:0) to illustrate the expected effect of pentacosanoic acid.

Role of Pentacosanoic Acid in Cellular Signaling

While the structural role of VLCFAs is well-established, their involvement in cellular signaling is an emerging area of research. Fatty acids can act as signaling molecules by directly binding to and modulating the activity of various proteins, including nuclear receptors and G-protein coupled receptors (GPCRs).

Recent studies have highlighted the signaling properties of another odd-chain saturated fatty acid, pentadecanoic acid (C15:0). C15:0 has been identified as a dual partial agonist for peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ).[7][8][9] PPARs are nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism, as well as inflammation. The activation of PPARα/δ by C15:0 suggests a potential mechanism by which this fatty acid exerts its beneficial metabolic effects.

Given the structural similarity, it is plausible that pentacosanoic acid or its metabolites could also interact with and modulate the activity of PPARs or other nuclear receptors. Further research is needed to explore this possibility.

Additionally, VLCFAs are precursors for the synthesis of sphingolipids, which are themselves important signaling molecules involved in processes such as cell growth, differentiation, and apoptosis.[1] The abundance of pentacosanoic acid in sphingolipid backbones suggests an indirect but critical role in these signaling pathways.[2] In glial cells, the metabolism of VLCFAs has been linked to the production of sphingosine-1-phosphate (S1P), a potent signaling lipid that can lead to neuroinflammation.[1]

Potential Signaling Pathway Involving Pentacosanoic Acid

The following diagram illustrates a hypothetical signaling pathway based on the known actions of the shorter odd-chain fatty acid, C15:0, as a PPARα/δ agonist.

Caption: Hypothetical signaling pathway of pentacosanoic acid as a PPARα/δ agonist.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of pentacosanoic acid in cell membranes.

Lipidomics Analysis of Pentacosanoic Acid by GC-MS

This protocol outlines the extraction, derivatization, and quantification of total fatty acids, including pentacosanoic acid, from biological samples using gas chromatography-mass spectrometry (GC-MS).[2][10][11][12][13]

Workflow Diagram:

Caption: Workflow for the GC-MS analysis of pentacosanoic acid.

Methodology:

-

Sample Preparation:

-

Homogenize tissue samples in a suitable buffer.

-

For cultured cells, wash with PBS and pellet by centrifugation.

-

For plasma or serum, use a defined volume.

-

Add an internal standard (e.g., a deuterated version of a fatty acid not expected in the sample) to each sample for quantification.

-

-

Lipid Extraction:

-

Perform a lipid extraction using either the Folch method (chloroform:methanol, 2:1 v/v) or the Bligh-Dyer method (chloroform:methanol:water, 1:2:0.8 v/v/v).

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Saponification and Fatty Acid Methyl Ester (FAME) Derivatization:

-

Resuspend the dried lipid extract in a solution of methanolic HCl or BF₃ in methanol.

-

Incubate at a high temperature (e.g., 85-100°C) for 1-2 hours to simultaneously release fatty acids from complex lipids and convert them to their more volatile methyl esters (FAMEs).

-

After cooling, add water and extract the FAMEs with an organic solvent like hexane.

-

Collect the upper hexane layer and dry it under nitrogen.

-

-

GC-MS Analysis:

-

Reconstitute the dried FAMEs in a small volume of hexane.

-

Inject an aliquot of the sample onto a GC column suitable for FAME analysis (e.g., a polar capillary column).

-

Use a temperature gradient to separate the FAMEs based on their chain length and degree of unsaturation.

-

Detect the eluting FAMEs using a mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode.

-

-

Data Analysis:

-

Identify the peak corresponding to pentacosanoic acid methyl ester based on its retention time and mass spectrum.

-

Quantify the amount of pentacosanoic acid by comparing its peak area to that of the internal standard and a standard curve of known concentrations of pentacosanoic acid methyl ester.

-

Differential Scanning Calorimetry (DSC) of Lipid Bilayers

DSC is used to measure the thermotropic phase behavior of lipid bilayers, providing information on the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH).[3]

Methodology:

-

Liposome Preparation:

-

Prepare a lipid mixture containing the desired concentration of pentacosanoic acid (or a phospholipid containing it) and a host lipid (e.g., DPPC) in an organic solvent.

-

Create a thin lipid film by evaporating the solvent under a stream of nitrogen followed by desiccation under vacuum.

-

Hydrate the lipid film with a buffer solution by vortexing above the expected Tm to form multilamellar vesicles (MLVs).

-

-

DSC Analysis:

-

Load a precise amount of the MLV suspension into a DSC sample pan.

-

Load an equal volume of buffer into a reference pan.

-

Place both pans in the DSC instrument.

-

Heat the sample and reference pans at a constant rate (e.g., 1-2°C/min) over a temperature range that encompasses the expected phase transition.

-

Record the differential heat flow between the sample and reference as a function of temperature.

-

-

Data Analysis:

-

The Tm is determined as the peak temperature of the endothermic transition.

-

The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.

-

X-ray Diffraction for Bilayer Thickness Measurement

Small-angle X-ray scattering (SAXS) can be used to determine the lamellar repeat distance (d-spacing) of a lipid bilayer, from which the bilayer thickness can be derived.[14]

Methodology:

-

Sample Preparation:

-

Prepare oriented lipid multilayers on a solid substrate or unilamellar vesicles in solution containing pentacosanoic acid.

-

Ensure the sample is fully hydrated.

-

-

X-ray Diffraction Measurement:

-

Mount the sample in an X-ray beam.

-

Collect the scattered X-rays on a 2D detector.

-

For oriented samples, the diffraction pattern will consist of a series of sharp Bragg peaks. For vesicles in solution, it will be a circular diffraction pattern.

-

-

Data Analysis:

-

Determine the positions of the diffraction peaks.

-

Calculate the lamellar repeat distance (d) using Bragg's law (nλ = 2d sinθ).

-

The bilayer thickness can then be estimated from the d-spacing, taking into account the thickness of the water layer between bilayers.

-

Solid-State NMR Spectroscopy for Membrane Structure and Dynamics

Solid-state NMR (ssNMR) provides detailed information on the structure, orientation, and dynamics of lipids within a bilayer. Deuterium (²H) NMR is particularly powerful for studying the order of lipid acyl chains.[15][16][17][18][19][20]

Methodology:

-

Sample Preparation:

-

Synthesize or purchase phospholipids containing deuterated pentacosanoic acid at specific positions along the acyl chain.

-

Prepare multilamellar vesicles (MLVs) or oriented bilayers containing the deuterated lipid.

-

-

Solid-State NMR Spectroscopy:

-

Pack the lipid sample into an NMR rotor.

-

Acquire ²H NMR spectra at a specific temperature. For MLVs, a Pake doublet powder pattern is obtained.

-

-

Data Analysis:

-

The quadrupolar splitting of the Pake doublet is directly proportional to the order parameter (S_CD) of the C-²H bond.

-

A larger quadrupolar splitting indicates a higher degree of order and restricted motion of that segment of the acyl chain.

-

By analyzing the order parameters along the chain, a detailed profile of the effect of pentacosanoic acid on membrane order can be constructed.

-

Conclusion

Pentacosanoic acid, as a very long-chain saturated fatty acid, is a significant modulator of cell membrane structure and function. Its incorporation into membrane lipids leads to a more ordered, less fluid bilayer with an increased thickness. These biophysical changes have important implications for the function of membrane proteins and can influence cellular signaling pathways. While the direct signaling roles of pentacosanoic acid are still under investigation, its structural similarity to other bioactive fatty acids and its role as a precursor for signaling sphingolipids suggest a complex and multifaceted involvement in cellular communication. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the precise roles of pentacosanoic acid and other VLCFAs in health and disease, paving the way for potential therapeutic interventions targeting VLCFA metabolism and function.

References

- 1. Very long-chain fatty acids induce glial-derived Sphingosine-1-Phosphate synthesis, secretion, and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lipidmaps.org [lipidmaps.org]

- 3. Phase Behavior of Lipid Bilayers under Tension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

- 10. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 12. mdpi.com [mdpi.com]

- 13. jfda-online.com [jfda-online.com]

- 14. Lipid bilayer phase behavior - Wikipedia [en.wikipedia.org]

- 15. Solid-State NMR of Membrane Proteins in Lipid Bilayers: to spin or not to spin? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. caister.com [caister.com]

- 17. Area Per Lipid and Elastic Deformation of Membranes: Atomistic View From Solid-State Deuterium NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Complete resolution of the solid-state NMR spectrum of a uniformly 15N-labeled membrane protein in phospholipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Solid-State NMR Spectroscopic Approaches to Investigate Dynamics, Secondary Structure and Topology of Membrane Proteins [scirp.org]

- 20. pubs.acs.org [pubs.acs.org]

Unraveling the History and Isolation of Pentacosanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacosanoic acid, a saturated very-long-chain fatty acid (VLCFA) with a 25-carbon backbone, has been a subject of scientific interest due to its presence in various natural sources and its association with several physiological and pathological processes. Also known by the trivial name hyenic acid, its discovery and the evolution of its isolation methods provide a fascinating glimpse into the history of natural product chemistry. This technical guide delves into the historical context of pentacosanoic acid's discovery, details the methodologies for its isolation, and presents relevant quantitative data for researchers in the field.

Historical Perspective: The Discovery of a Long-Chain Fatty Acid

The precise first isolation of pentacosanoic acid is not definitively documented in readily available modern literature. However, the history of fatty acid chemistry dates back to the early 19th century with the pioneering work of French chemist Michel Eugène Chevreul.[1] Chevreul's meticulous research on fats and saponification laid the groundwork for the isolation and characterization of various fatty acids, initially relying on techniques such as fractional solubility, crystallization, and the determination of melting points to assess purity.[1]

The name "hyenic acid" suggests a historical connection to an animal source, potentially from the secretions or tissues of hyenas, though early scientific literature to definitively confirm this is scarce. The identification of pentacosanoic acid in various plant species, such as Senecio scandens, Sabia parviflora, and Rhizophora apiculata, occurred later with the advancement of phytochemical analysis techniques.[2]

Natural Sources of Pentacosanoic Acid

Pentacosanoic acid is found, typically as a minor component, in the lipid fractions of a variety of plants. Documented sources include:

-

Senecio scandens : A plant used in traditional Chinese medicine.[2]

-

Sabia parviflora : Another plant utilized in traditional medicine in Asia.[2]

-

Rhizophora apiculata : A species of mangrove tree.

While these are confirmed sources, the quantitative abundance of pentacosanoic acid in these plants can vary based on factors such as geographical location, climate, and the specific part of the plant being analyzed.

Methodologies for Isolation and Purification

The isolation of pentacosanoic acid from natural sources involves a multi-step process that has evolved significantly over time. Early methods were laborious and often yielded products of uncertain purity, while modern techniques offer high resolution and purity.

Classical Isolation Methods (Pre-20th Century)

The foundational methods for separating fatty acids relied on their differential physical properties.

Experimental Protocol: Fractional Crystallization from a Solvent

-

Extraction of Total Lipids: The dried and powdered plant material is subjected to solvent extraction, typically using a nonpolar solvent like petroleum ether or hexane, in a Soxhlet apparatus to obtain a crude lipid extract.

-

Saponification: The crude lipid extract is then saponified by refluxing with an alcoholic solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). This process hydrolyzes the triglycerides and esters, yielding a mixture of free fatty acids and glycerol.

-

Liberation of Free Fatty Acids: The saponified mixture is acidified with a mineral acid (e.g., hydrochloric acid or sulfuric acid) to protonate the fatty acid salts, causing the free fatty acids to precipitate or separate as an oily layer.

-

Separation of Saturated and Unsaturated Fatty Acids: The mixture of free fatty acids is dissolved in a suitable solvent, such as ethanol or acetone. The solution is then cooled to a low temperature. The less soluble saturated fatty acids, including pentacosanoic acid, will crystallize out of the solution while the more soluble unsaturated fatty acids remain in the filtrate.

-

Repeated Crystallization: The collected crystals are then redissolved in a fresh portion of the solvent and the crystallization process is repeated multiple times to improve the purity of the saturated fatty acid fraction. The purity at each stage would have been historically assessed by measuring the melting point of the crystalline solid.

Modern Isolation and Analytical Techniques

Contemporary methods for the isolation and analysis of pentacosanoic acid offer significantly improved specificity, sensitivity, and speed.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Lipid Extraction: A small amount of the dried and ground plant material is extracted with a solvent mixture, such as chloroform:methanol (2:1, v/v), to efficiently extract a broad range of lipids.

-

Transesterification: The extracted lipids are transesterified to their corresponding fatty acid methyl esters (FAMEs). This is a critical step for GC analysis as it increases the volatility of the fatty acids. A common method involves heating the lipid extract with a reagent like boron trifluoride in methanol (BF3-methanol) or methanolic HCl.

-

Extraction of FAMEs: The FAMEs are then extracted from the reaction mixture using a nonpolar solvent like hexane.

-

GC-MS Analysis: The hexane extract containing the FAMEs is injected into a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography (GC): The FAMEs are separated based on their boiling points and polarity on a capillary column (e.g., a DB-WAX or FFAP column). The retention time of the pentacosanoic acid methyl ester is compared to that of a known standard for identification.[3][4][5]

-

Mass Spectrometry (MS): As the separated FAMEs elute from the GC column, they are ionized (typically by electron impact), and the resulting fragments are detected by the mass spectrometer. The mass spectrum of the pentacosanoic acid methyl ester will show a characteristic fragmentation pattern, including a molecular ion peak, which provides definitive structural confirmation.[3][4][5]

-

Quantitative Data

Historical quantitative data on the isolation of pentacosanoic acid is scarce and likely to be of questionable accuracy due to the limitations of the analytical methods of the time. Modern chromatographic techniques, however, allow for precise quantification. The following table presents hypothetical quantitative data that could be obtained from the GC-MS analysis of a plant extract.

| Natural Source (Plant Part) | Extraction Method | Quantification Method | Pentacosanoic Acid Content (% of total fatty acids) | Purity of Isolated Fraction (%) |

| Senecio scandens (leaves) | Soxhlet (Hexane) | GC-FID | 0.5 - 1.5 | >98 (preparative GC) |

| Sabia parviflora (stems) | Ultrasonic (Methanol) | GC-MS | 0.2 - 1.0 | >98 (preparative GC) |

| Rhizophora apiculata (bark) | Supercritical CO2 | HPLC-ELSD | 0.1 - 0.8 | >99 (preparative HPLC) |

Biological Role and Signaling Pathways

Very-long-chain fatty acids, including pentacosanoic acid, are essential components of various cellular structures and play roles in signaling pathways.

-

Membrane Structure: VLCFAs are integral components of sphingolipids and ceramides, which are important for the structure and function of cellular membranes, particularly the plasma membrane.[6][7] They contribute to the formation of lipid rafts, which are microdomains involved in signal transduction.[8]

-

Cuticle Formation: In plants, VLCFAs are precursors to the waxes that form the cuticle, a protective layer on the epidermis that prevents water loss and protects against environmental stresses.[7]

-

Stress Signaling: There is growing evidence that VLCFAs and their derivatives are involved in plant responses to both biotic and abiotic stress.[6][7] Changes in the levels of specific VLCFAs can trigger downstream signaling cascades that lead to the activation of defense mechanisms.[6][7]

Diagram of VLCFA Involvement in Plant Stress Signaling

Caption: Role of VLCFAs in plant stress response.

Experimental Workflow for Pentacosanoic Acid Isolation and Analysis

Caption: Modern workflow for pentacosanoic acid analysis.

Conclusion

The study of pentacosanoic acid, from its likely discovery in the 19th century under the name "hyenic acid" to its modern analysis using sophisticated chromatographic techniques, reflects the broader advancements in natural product chemistry. While the initial isolation methods were based on fundamental chemical principles of solubility and crystallization, contemporary approaches provide unparalleled precision and sensitivity. For researchers and drug development professionals, understanding the historical context, natural sources, and detailed methodologies for isolating and analyzing pentacosanoic acid is crucial for exploring its full therapeutic and biological potential. Further research into its specific roles in cellular signaling may unveil new opportunities for pharmacological intervention.

References

- 1. A Brief Journey into the History of and Future Sources and Uses of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pentacosanoic acid | C25H50O2 | CID 10468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. arcjournals.org [arcjournals.org]

- 6. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pentacosanoic Acid: Properties, Metabolism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacosanoic acid, a very-long-chain saturated fatty acid (VLCFA), is a critical molecule in lipid biochemistry. While not as abundant as its shorter-chain counterparts, its role in cellular structure and metabolism, particularly in the context of certain metabolic disorders, makes it a subject of significant interest for researchers and drug development professionals. This technical guide provides a comprehensive overview of pentacosanoic acid, including its chemical identity, physicochemical properties, biological significance, and detailed analytical methodologies.

Chemical Identity and Synonyms

The standard nomenclature and identifiers for pentacosanoic acid are crucial for accurate scientific communication and database searches.

| Identifier | Value |

| IUPAC Name | Pentacosanoic acid[1][2] |

| CAS Number | 506-38-7[1][2][3][4][5] |

| Synonyms | Hyenic acid, n-Pentacosanoic acid, Pentacosylic acid[1][3][5] |

Physicochemical Properties

A thorough understanding of the physical and chemical properties of pentacosanoic acid is essential for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Formula | C₂₅H₅₀O₂ | [3] |

| Molecular Weight | 382.66 g/mol | [3] |

| Appearance | White to off-white solid | MedChemExpress |

| Melting Point | 77-79 °C | Sigma-Aldrich |

| Boiling Point | 265 °C at 10 mmHg | Sigma-Aldrich |

| Solubility | Soluble in chloroform and hot benzene. Insoluble in water. | Cayman Chemical |

Biological Significance and Metabolism

Pentacosanoic acid is a naturally occurring fatty acid found in various plant and animal lipids.[5] As a very-long-chain fatty acid, its metabolism is primarily confined to peroxisomes, a key distinction from the mitochondrial beta-oxidation of shorter-chain fatty acids.

The metabolism of pentacosanoic acid and other VLCFAs is critical for maintaining cellular homeostasis. A defect in the transport of VLCFAs into the peroxisome, caused by mutations in the ABCD1 gene, leads to a rare and serious genetic disorder called X-linked adrenoleukodystrophy (X-ALD). In X-ALD, the accumulation of VLCFAs, including pentacosanoic acid, in tissues and body fluids, particularly in the brain and adrenal glands, is a key pathogenic feature. This accumulation is believed to contribute to the demyelination and neuroinflammation characteristic of the disease.

Peroxisomal Beta-Oxidation of Very-Long-Chain Fatty Acids

The breakdown of pentacosanoic acid occurs via the peroxisomal beta-oxidation pathway. This process involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA.

References

A Technical Guide to Very Long-Chain Saturated Fatty Acids and Their Kin: Structure, Metabolism, and Cellular Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very long-chain saturated fatty acids (VLSFAs) are a unique class of lipids, defined as saturated fatty acids with a carbon chain length of 22 carbons or greater. While less abundant than their shorter-chain counterparts like palmitic acid (C16:0) and stearic acid (C18:0), VLSFAs play critical roles in numerous biological processes, from maintaining the integrity of cellular membranes to participating in complex signaling pathways. This technical guide provides an in-depth exploration of VLSFAs, with a particular focus on those structurally and functionally similar to pentacosanoic acid (C25:0), an odd-chain VLSFA. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these molecules, their metabolism, and their implications in health and disease.

Core Concepts: Structure and Properties of VLSFAs

VLSFAs are characterized by their long, unbranched hydrocarbon chains, which impart distinct physical and chemical properties. These properties, in turn, dictate their biological functions.

Physical and Chemical Properties

The extended aliphatic tails of VLSFAs result in high melting points and low solubility in aqueous solutions. These characteristics are crucial for their roles in forming stable membrane domains and contributing to the barrier function of tissues like the skin.

| Fatty Acid | Systematic Name | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Behenic Acid | Docosanoic acid | C22H44O2 | 340.58 | 79.9 |

| Tricosanoic Acid | Tricosanoic acid | C23H46O2 | 354.62 | 79.1 |

| Lignoceric Acid | Tetracosanoic acid | C24H48O2 | 368.65 | 84.2 |

| Pentacosanoic Acid | Pentacosanoic acid | C25H50O2 | 382.67 | 82 - 85 [1] |

| Cerotic Acid | Hexacosanoic acid | C26H52O2 | 396.70 | 87.7 |

Tissue Distribution and Concentration

VLSFAs are found in various tissues throughout the body, with particularly high concentrations in the brain, skin, and myelin sheaths. Their levels can be altered in certain disease states, making them potential biomarkers. While even-chain VLSFAs are more extensively studied, odd-chain VLSFAs like pentacosanoic acid are also present and have distinct metabolic origins and roles.

| Fatty Acid | Tissue | Concentration Range (Healthy) | Associated Disease States (and changes in concentration) |

| Lignoceric Acid (C24:0) | Brain | Enriched in myelin | X-linked Adrenoleukodystrophy (elevated)[2] |

| Skin | Component of ceramides | Skin barrier disorders | |

| Plasma | 1.4% of total plasma phospholipid fatty acids | Inverse association with heart failure and atrial fibrillation risk[3] | |

| Pentacosanoic Acid (C25:0) | Brain | Present in glycosphingolipids[2] | Adrenoleukodystrophy (elevated)[4][5] |

| Skin | Component of ceramides | Data not readily available | |

| Plasma | Detected, but at low levels | Inverse association with adiposity[6] | |

| Cerotic Acid (C26:0) | Brain | Enriched in myelin | X-linked Adrenoleukodystrophy (elevated) |

| Skin | Component of ceramides | Skin barrier disorders | |

| Plasma | Low abundance | X-linked Adrenoleukodystrophy (elevated) |

Metabolism of Very Long-Chain Saturated Fatty Acids

The metabolism of VLSFAs involves a coordinated interplay of synthesis (elongation) and degradation (peroxisomal β-oxidation). Dysregulation of these pathways can lead to the accumulation of VLSFAs, which is a hallmark of several severe genetic disorders.

Biosynthesis: The Elongase Superfamily

VLSFAs are synthesized in the endoplasmic reticulum through a cyclical process of fatty acid elongation. This process is catalyzed by a family of enzymes known as elongases (ELOVLs). Each ELOVL enzyme exhibits specificity for fatty acyl-CoAs of different chain lengths and degrees of saturation. The biosynthesis of even-chain VLSFAs begins with acetyl-CoA, while the synthesis of odd-chain VLSFAs, such as pentacosanoic acid, is initiated with propionyl-CoA.[3]

Degradation: Peroxisomal β-Oxidation

Unlike shorter-chain fatty acids that are metabolized in the mitochondria, VLSFAs undergo initial β-oxidation within peroxisomes. This pathway is essential for shortening the long hydrocarbon chains of VLSFAs to a length that can be further metabolized by mitochondria. Deficiencies in peroxisomal β-oxidation lead to the accumulation of VLSFAs, a key pathological feature of disorders like X-linked adrenoleukodystrophy and Zellweger syndrome. The degradation of odd-chain VLSFAs yields propionyl-CoA, which can be converted to succinyl-CoA and enter the citric acid cycle, making these fatty acids glucogenic.[3][7]

Cellular Functions and Signaling Pathways

VLSFAs are integral components of complex lipids, particularly sphingolipids like ceramides and sphingomyelin. The acyl chain length of these lipids significantly influences their biophysical properties and their roles in cellular signaling.

VLSFAs in Ceramides and Sphingolipids

Ceramides, composed of a sphingoid base and a fatty acid, are key signaling molecules involved in regulating cellular processes such as apoptosis, proliferation, and senescence. The incorporation of VLSFAs into ceramides, catalyzed by ceramide synthases (CerS), creates distinct ceramide species with specific functions. For instance, ceramides containing long-chain fatty acids (e.g., C16:0) are often pro-apoptotic, while those with very-long-chain fatty acids (e.g., C24:0) can have anti-apoptotic effects.[8][9][10]

VLSFA-Ceramide Signaling in Apoptosis

The acyl chain length of ceramides plays a critical role in their ability to modulate apoptotic signaling pathways. VLSFA-containing ceramides can influence the formation of membrane platforms that are crucial for the clustering of death receptors and the initiation of apoptotic cascades. The balance between different ceramide species can therefore determine the fate of a cell. While the precise mechanisms are still under investigation, it is clear that the specific VLSFA composition of ceramides is a key determinant of their signaling outcomes.[8][11][12]

Experimental Protocols

The accurate quantification and functional analysis of VLSFAs are essential for research and clinical diagnostics. This section provides detailed methodologies for key experiments.

Quantification of VLSFAs by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of fatty acids. The following protocol outlines the steps for the quantification of VLSFAs in biological samples.

1. Lipid Extraction:

-

Homogenize tissue samples or pellet cells.

-

Extract total lipids using a chloroform:methanol (2:1, v/v) solution according to the Folch method.

-

Add an internal standard, such as heptadecanoic acid (C17:0) or tricosanoic acid (C23:0), for quantification.

2. Saponification and Fatty Acid Methyl Ester (FAME) Derivatization:

-

Evaporate the lipid extract to dryness under a stream of nitrogen.

-

Saponify the lipids by adding 0.5 M KOH in methanol and heating at 100°C for 5-10 minutes.

-

Methylate the fatty acids by adding 14% boron trifluoride (BF3) in methanol and heating at 100°C for 5-10 minutes.[3]

-

Alternatively, a one-step transesterification can be performed using 2% sulfuric acid in methanol at 50°C for 2 hours.

3. FAME Extraction:

-

Add hexane and water to the reaction mixture to extract the FAMEs into the hexane layer.

-

Collect the hexane layer and evaporate to dryness.

-

Reconstitute the FAMEs in a small volume of hexane for GC-MS analysis.

4. GC-MS Analysis:

-

Column: Use a polar capillary column suitable for FAME analysis (e.g., DB-23 or SP-2560).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at 10°C/minute.

-

Ramp 2: Increase to 250°C at 5°C/minute, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.

-

Identification and Quantification: Identify FAMEs based on their retention times and mass spectra compared to known standards. Quantify using the peak area relative to the internal standard.

Measurement of Peroxisomal β-Oxidation Activity

This assay measures the rate of VLSFA degradation in cultured cells, providing a functional assessment of peroxisomal activity.

1. Cell Culture and Substrate Incubation:

-

Culture fibroblasts or other relevant cell types to near confluency.

-

Incubate the cells with a radiolabeled VLSFA substrate, such as [1-¹⁴C]-lignoceric acid (C24:0) or [1-¹⁴C]-hexacosanoic acid (C26:0), in serum-free medium for a defined period (e.g., 2-4 hours).

2. Measurement of Radiolabeled Water-Soluble Products:

-

After incubation, collect the culture medium.

-

Precipitate the remaining radiolabeled fatty acid substrate by adding perchloric acid.

-

Centrifuge to pellet the precipitate.

-

Measure the radioactivity in the supernatant, which contains the water-soluble products of β-oxidation (e.g., [¹⁴C]-acetyl-CoA).

3. Data Analysis:

-

Normalize the radioactivity in the supernatant to the total protein content of the cells in each well.

-

Express the peroxisomal β-oxidation activity as nmol of substrate oxidized per hour per mg of protein.

4. Controls:

-

Include a blank control (no cells) to account for non-enzymatic degradation of the substrate.

-

Use cells from a patient with a known peroxisomal disorder (e.g., Zellweger syndrome) as a negative control.

Conclusion and Future Directions

Very long-chain saturated fatty acids are emerging from the shadows of lipidology to be recognized as critical players in cellular function and disease. Their unique physical properties and metabolic pathways underscore their importance in maintaining cellular homeostasis. The intricate relationship between VLSFA-containing ceramides and signaling pathways, particularly in apoptosis, presents exciting opportunities for therapeutic intervention in a range of diseases, from genetic disorders of lipid metabolism to cancer.

Future research should focus on elucidating the precise molecular mechanisms by which VLSFAs and their derivatives exert their signaling functions. The development of more sensitive and high-throughput analytical methods will be crucial for advancing our understanding of the complex interplay of these lipids in health and disease. Furthermore, a deeper investigation into the roles of odd-chain VLSFAs, such as pentacosanoic acid, is warranted to fully comprehend the diversity and specificity of VLSFA biology. This knowledge will be instrumental for the development of novel diagnostic and therapeutic strategies targeting VLSFA metabolism and signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular species of phosphatidylcholine containing very long chain fatty acids in human brain: enrichment in X-linked adrenoleukodystrophy brain and diseases of peroxisome biogenesis brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. schebb-web.de [schebb-web.de]

- 5. Quantitation of Fatty Acids in Serum/Plasma and Red Blood Cells by Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of Microbial Status on Hepatic Odd-Chain Fatty Acids Is Diet-Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The long and the short of ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ceramides: Branched alkyl chains in the sphingolipid siblings of diacylglycerol improve biological potency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unveiling the Solvent Affinity of Pentacosanoic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of pentacosanoic acid (C25:0), a very-long-chain saturated fatty acid. Aimed at researchers, scientists, and professionals in drug development, this document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a visual workflow to aid in experimental design.

Introduction

Pentacosanoic acid, a 25-carbon saturated fatty acid, is a lipophilic molecule with characteristically low solubility in polar solvents. Understanding its solubility in various organic solvents is critical for a multitude of research and development applications, including the formulation of pharmaceuticals, the design of lipid-based drug delivery systems, and in the fields of metabolomics and nutritional science. This guide serves as a centralized resource for the solubility properties of this fatty acid.

Physicochemical Properties of Pentacosanoic Acid

| Property | Value | Source |

| Molecular Formula | C₂₅H₅₀O₂ | |

| Molecular Weight | 382.66 g/mol | |

| Melting Point | 83 °C | [1] |

| LogP | 11.2 | [2] |

| Water Solubility | Practically Insoluble |

Quantitative Solubility Data

The solubility of pentacosanoic acid, like other very-long-chain saturated fatty acids, is significantly influenced by the polarity of the solvent and the temperature. Generally, its solubility is favored in non-polar organic solvents and decreases with increasing solvent polarity. As specific quantitative data for pentacosanoic acid is limited, this section includes data for pentacosanoic acid where available, alongside data for closely related long-chain fatty acids, behenic acid (C22:0) and lignoceric acid (C24:0), to provide a comparative context. It is a well-established principle that for saturated fatty acids, solubility in organic solvents tends to decrease as the carbon chain length increases.[3]

| Fatty Acid | Solvent | Temperature (°C) | Solubility |

| Pentacosanoic Acid (C25:0) | Chloroform | Not Specified | 2.5 mg/mL |

| Pentacosanoic Acid (C25:0) | Dimethyl Sulfoxide (DMSO) | Not Specified | 5 mg/mL (with sonication)[4] |

| Pentacosanoic Acid (C25:0) | Ethanol | Not Specified | < 1 mg/mL (insoluble)[4] |

| Pentacosanoic Acid (C25:0) | 10% DMSO / 90% Corn Oil | Not Specified | ≥ 0.5 mg/mL[4] |

| Pentacosanoic Acid (C25:0) | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Not Specified | ≥ 0.5 mg/mL[4] |

| Behenic Acid (C22:0) | Chloroform | 25 | Soluble (50 mg/mL)[5][6] |

| Behenic Acid (C22:0) | Ethanol | 25 | 2.18 mg/mL[5] |

| Behenic Acid (C22:0) | Methanol | Not Specified | Soluble (hot)[5] |

| Lignoceric Acid (C24:0) | Chloroform | Not Specified | Soluble (~2 mg/mL)[4] |

| Lignoceric Acid (C24:0) | Tetrahydrofuran (THF) | Not Specified | Soluble (25 mg/mL with sonication)[7] |

| Lignoceric Acid (C24:0) | Diethyl Ether | Not Specified | Soluble |

Qualitative Solubility Data

Qualitative assessments provide additional context for solvent selection.

| Solvent | Solubility Description |

| Chloroform | Slightly Soluble[5] |

| Ethyl Acetate | Slightly Soluble (with heating)[5] |

| Methanol | Slightly Soluble[5] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[8] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reproducible research. The following are detailed methodologies for key experimental techniques used to ascertain the solubility of long-chain fatty acids like pentacosanoic acid.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Objective: To determine the saturation solubility of pentacosanoic acid in a given organic solvent at a specific temperature.

Materials:

-

Pentacosanoic acid (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

-

Preparation: Add an excess amount of solid pentacosanoic acid to a series of glass vials. The excess solid is crucial to ensure that saturation is reached.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-